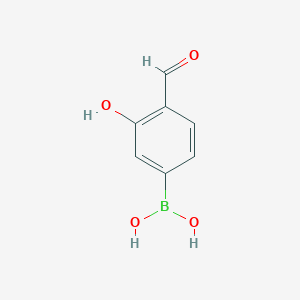

(4-Formyl-3-hydroxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Formyl-3-hydroxyphenyl)boronic acid is a boronic acid derivative that features a formyl group and a hydroxyl group attached to a phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Formyl-3-hydroxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate or triisopropyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs hydroboration techniques, where a boron-hydrogen bond is added across an alkene or alkyne. This method is favored for its rapid reaction rates and high yields .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Formyl-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acid chlorides or anhydrides are often used for esterification reactions.

Major Products:

Oxidation: 4-Carboxy-3-hydroxyphenylboronic acid.

Reduction: 4-Hydroxymethyl-3-hydroxyphenylboronic acid.

Substitution: Various esters of this compound.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (4-Formyl-3-hydroxyphenyl)boronic acid is as a building block in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are vital in pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions under mild conditions makes it a valuable tool for synthetic chemists.

Mechanistic Insights

The mechanism involves the formation of a palladium complex with the boronic acid, followed by oxidative addition and subsequent coupling with an aryl halide. This process is crucial for synthesizing complex molecular architectures that are otherwise challenging to achieve.

Medicinal Chemistry

Enzyme Inhibition Studies

Research indicates that this compound exhibits potential anti-diabetic properties by inhibiting enzymes such as α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism, and its inhibition can help manage blood sugar levels in diabetic patients. The compound's interaction with biomolecules through reversible covalent bonding enhances its therapeutic potential.

Drug Development

The unique properties of this compound make it suitable for drug design and development. Its ability to form stable complexes with diols allows it to be utilized in creating targeted drug delivery systems, particularly in therapies aimed at metabolic disorders.

Materials Science

Nanotechnology Applications

In materials science, this compound has been used to develop polymeric materials with enhanced properties. For example, boron-doped polymer spheres have been fabricated for controlled drug release and as supports for catalysts. These materials benefit from the unique chemical properties imparted by the boronic acid functionality.

Chemical Sensing

The compound's selective interaction with fluoride ions has been exploited to design fluorescent probes for detecting fluoride in biological systems. This application highlights its significance in supramolecular chemistry and chemical sensing technologies. The ability to form stable complexes with fluoride ions enables sensitive detection methods that are crucial in environmental monitoring and health diagnostics.

Case Studies

Several studies have explored the applications of this compound:

- Anti-Diabetic Activity: A study demonstrated that this compound effectively inhibits α-glucosidase activity, suggesting its potential as a therapeutic agent for diabetes management.

- Fluorescent Probes Development: Research highlighted its application in creating fluorescent sensors for detecting fluoride ions, showcasing its utility in environmental chemistry.

- Catalytic Processes: Investigations into its role in catalytic reactions have shown promise in developing new methodologies for organic synthesis, particularly under mild conditions that favor functional group compatibility.

Mécanisme D'action

The mechanism of action of (4-Formyl-3-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it binds to the active site of enzymes, thereby inhibiting their activity. The compound’s boronic acid group interacts with the hydroxyl groups of serine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis .

Comparaison Avec Des Composés Similaires

- 4-Formylphenylboronic acid

- 3-Formylphenylboronic acid

- 4-Hydroxyphenylboronic acid

Comparison: (4-Formyl-3-hydroxyphenyl)boronic acid is unique due to the presence of both a formyl and a hydroxyl group on the phenyl ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, which may only have one functional group. For example, 4-Formylphenylboronic acid lacks the hydroxyl group, limiting its reactivity in certain substitution reactions .

Activité Biologique

(4-Formyl-3-hydroxyphenyl)boronic acid is a compound of increasing interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenolic structure with an aldehyde substituent. This configuration allows it to engage in various biochemical interactions, particularly with biomolecules such as proteins and nucleic acids.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with biomolecules. This property enables the compound to act as an enzyme inhibitor or modulator, influencing various cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including serine proteases and kinases, which play critical roles in cell signaling pathways .

- Cell Signaling Modulation : It can modulate pathways involved in cell growth and apoptosis, potentially impacting cancer cell viability .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can reduce the viability of prostate cancer cells while maintaining the viability of healthy cells. For instance, concentrations as low as 5 µM decreased cancer cell viability to 33% compared to 71% for healthy cells .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Inhibition zones measured from antimicrobial assays indicate effective growth inhibition ranging from 7–13 mm for different microorganisms .

Research Findings and Case Studies

A series of studies have highlighted the diverse applications and biological activities of this compound:

Propriétés

IUPAC Name |

(4-formyl-3-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJFGZSXIIEXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.